molecular formula C6H4ClNO2 B046074 6-Chloronicotinic acid CAS No. 5326-23-8

6-Chloronicotinic acid

Cat. No. B046074
CAS RN: 5326-23-8
M. Wt: 157.55 g/mol
InChI Key: UAWMVMPAYRWUFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-chloronicotinic acid has been explored through various methods. Notably, a synthesis approach involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine and electrochemical carboxylation of 2-amino-5-chloropyridine, achieving good yields (Raju, Mohan, & Reddy, 2003). Another method includes the oxidation, chlorination, and hydrolysis of 3-cyanopyridine to produce 2-chloronicotinic acid with high yield and purity (Wei Xiao-lei, 2010).

Molecular Structure Analysis

Studies on the molecular structure of 6-chloronicotinic acid have been conducted using techniques such as Fourier transform infrared spectra (FTIR), Fourier transform Raman spectra, and density functional theory (DFT). These studies provide insights into the geometrical parameters, energies, and the most stable conformers of 6-chloronicotinic acid (Karabacak & Kurt, 2008).

Chemical Reactions and Properties

Research has identified 6-chloronicotinic acid as a substrate in various chemical reactions, such as its role in the synthesis of novel NK1 receptor antagonists through selective 1,4-addition of Grignard reagents (Hoffmann-Emery et al., 2006). Additionally, its involvement in biocatalytic processes and as a precursor in pharmaceutical synthesis highlights its chemical versatility (Zheng et al., 2018).

Physical Properties Analysis

The solid-liquid equilibrium behavior of 6-chloronicotinic acid in various solvents has been thoroughly investigated, providing critical data for its application in different solvents. This includes analyses via thermodynamic analysis and molecular dynamic simulation, offering a deeper understanding of its solubility and interaction with solvents (Guo et al., 2021).

Chemical Properties Analysis

The electrocatalytic synthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine and 2-amino-5-chloropyridine highlights the electrochemical properties of 6-chloronicotinic acid. Such studies underscore its reactivity and the potential for selective synthesis strategies under mild conditions (Gennaro et al., 2004).

Scientific Research Applications

  • Environmental Cleanup

    A newly isolated Bradyrhizobiaceae strain SG-6C can mineralize 6-chloronicotinic acid from imidacloprid-contaminated soil, showing promise for environmental cleanup applications due to its novel 6-chloronicotinic acid chlorohydrolase (Shettigar et al., 2012).

  • Analytical Chemistry

    A study has demonstrated a sensitive and cost-effective method for simultaneous determination of acetamiprid and its main metabolite, 6-chloronicotinic acid, in environmental samples, indicating its importance in monitoring and understanding the environmental impact of these substances (Subhani et al., 2020).

  • Molecular Structure Analysis

    Research has identified the most stable conformer of 6-chloronicotinic acid and studied its molecular structure and vibrational frequencies, providing insights into its chemical properties and potential reactions (Karabacak & Kurt, 2008).

  • Phase Behavior Study

    A thermodynamic analysis and molecular dynamic simulation have revealed significant insights into the solid-liquid equilibrium behavior of 6-chloronicotinic acid in various solvents, essential for understanding its interactions and solubility (Guo et al., 2021).

  • Rapid Detection

    The development of a fluorescence polarization immunoassay (FPIA) for rapid detection of 6-chloronicotinic acid highlights its application in quickly identifying residues in agricultural, environmental, and biological samples, although with noted limitations in sensitivity (Shim et al., 2009).

  • Pesticide Analysis

    Various studies have focused on the determination of 6-chloronicotinic acid in different environmental contexts, including greenhouse air, sweet cherry samples, and groundwater, using high-performance liquid chromatography techniques. These analyses are crucial for monitoring and controlling pesticide usage and its environmental impact (Garrido Frenich et al., 2000; Lazic et al., 2012; Galera et al., 1998).

Safety And Hazards

6-Chloronicotinic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .

Future Directions

The market for 6-Chloronicotinic Acid presents promising opportunities driven by the expanding pharmaceutical and agrochemical sectors . As pharmaceutical research and development continue to thrive, the demand for specialized intermediates like 6-Chloronicotinic Acid is on the rise .

properties

IUPAC Name

6-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWMVMPAYRWUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063775
Record name 6-Chloronicotinic acid
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Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Chloronicotinic acid

CAS RN

5326-23-8
Record name 6-Chloronicotinic acid
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Record name 6-Chloronicotinic acid
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Record name 3-Pyridinecarboxylic acid, 6-chloro-
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Record name 6-chloronicotinic acid
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Record name 6-CHLORONICOTINIC ACID
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Synthesis routes and methods I

Procedure details

A sludge of 50 g of CH2Cl2, 10 g of Et3N and 9.1 g of isocinchomeronic acid-N-oxide was placed in an autoclave. Under 4.5 atu. and at 65° C., a mixture of 10.2 g of Ac2O, 5 g of Et3N and 50 g of CH2Cl2 was additionally pumped in. At the end of the addition, the reaction mixture was processed as in Example 1. The yield was 40.8 percent of 2-chloro-5-pyridine carboxylic acid (6-chloronicotinic acid) and 44.2 percent of 2-hydroxy-5-pyridine carboxylic acid (6-hydroxynicotinic acid).
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
10 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

36.6 g of Ac2O, 60 g of Et3N and 600 g of CH2Cl2 were placed in a flask and heated at 40° C. 36.6 of isocinchomeronic acid-N-oxide was added in portions. After a further 1.5 hours, NaOH (10 percent) was added while strongly stirring until the final pH reached 13. The phases were separated. The CH2Cl2 -solution was dried with solid NaOH and was kept for the next batch. The aqueous solution was acidified with concentrated HCl (final pH was about 2). The product obtained hereby was sucked off, washed and dried. The yield was 54.2 percent of 2-chlor-5-pyridine carboxylic acid (6-chloronicotinic acid) and 37.7 percent of 2-hydroxy-5-pyridine carboxylic acid (6-hydroxynicotinic acid).
Name
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

This example proceeded as in Example 1, but with use of 500 g of CH2Cl2 and 0.3 mole of triethylamine. The yield of 13.9 g of product mixture (content of nicotinic derivatives was 98.5 percent; the ratio of ClNS/HNS was 64/36) corresponded to a yield of 58.1 percent of 6-chloronicotinic acid and 32.7 percent of 6-hydroxynicotinic acid, related to the amount of isocinchomeronic acid-N-oxide used.
Quantity
0.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ClNS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 g
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

This example proceeded as in Example 1, but the reaction was carried out at 0° to 5° C. the bath used had 25.5 g of Ac2O, 20 g of Et3N, 350 g of CH2Cl2 and 18.3 of isocinchomeronic acid-N-oxide. The yield was 53.8 percent of 6-chloronicotinic acid (2-chloro-5-pyridine carboxylic acid), and 39.0 percent of 6-hydroxynicotinic acid (2-hydroxy-5-pyridine-carboxylic acid).
Name
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,710
Citations
R Žabar, D Dolenc, T Jerman, M Franko, P Trebše - Chemosphere, 2011 - Elsevier
This work describes for the first time the photolytic and photocatalytic degradation of 6-chloronicotinic acid (6CNA) in double deionised water, which is a degradation product of …
Number of citations: 49 www.sciencedirect.com
M Shettigar, S Pearce, R Pandey, F Khan, SJ Dorrian… - PLoS …, 2012 - journals.plos.org
… A 6-chloronicotinic acid mineralizing bacterium was isolated from enrichment cultures … strain SG-6C, hydrolytically dechlorinated 6-chloronicotinic acid to 6-hydroxynicotinic acid, which …
Number of citations: 29 journals.plos.org
S Long, M Siegler, T Li - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C6H4ClNO2, forms centrosymmetric dimers via intermolecular hydrogen bonds between carboxylic groups. Weak Cl⋯Cl interactions further bridge these dimers, …
Number of citations: 15 scripts.iucr.org
SA Wrobel, S Koslitz, VN Belov, D Bury, H Hayen… - Environmental …, 2023 - Elsevier
… majority of the NNIs can be divided into 6-chloropyridinyl- and 2-chlorothiazolyl-containing compounds, suggesting the formation of the group-specific metabolites 6-chloronicotinic acid (…
Number of citations: 2 www.sciencedirect.com
M Karabacak, M Kurt - Spectrochimica Acta Part A: Molecular and …, 2008 - Elsevier
… The experimental and theoretical study on the structures and vibrations of 6-chloronicotinic acid (6-CNA, C 6 H 4 ClNO 2 ) are presented. The Fourier transform infrared spectra (4000–…
Number of citations: 81 www.sciencedirect.com
FJ Uroz, FJ Arrebola, FJ Egea-González… - Analyst, 2001 - pubs.rsc.org
A new analytical method for determining 6-chloronicotinic acid (6-ClNA) in human urine is proposed. 6-ClNA is the main metabolite in warm-blooded animals after exposure to the …
Number of citations: 47 pubs.rsc.org
N Muhammad, Y Zhang, W Li, YG Zhao… - Journal of separation …, 2018 - Wiley Online Library
… of nitenpyram and its metabolite 6‐chloronicotinic acid in environmental samples was … ion chromatographic separation of nitenpyram and 6‐chloronicotinic acid into an IonPac ™ AS11‐…
Z Guo, J Lin, P Shi, Y Ma, Y Bao - Journal of Molecular Liquids, 2021 - Elsevier
… In this work, the structure and properties of 6-Chloronicotinic acid (6-CNA) were investigated both in solid and solution phases. The intermolecular interactions calculated by Hirshfeld …
Number of citations: 12 www.sciencedirect.com
C Hao, MR Noestheden, X Zhao, D Morse - Analytica Chimica Acta, 2016 - Elsevier
… , thiacloprid, thiamethoxam) and 6-chloronicotinic acid (a common metabolite of the first … the neonicotinoids and 93 ng/L for 6-chloronicotinic acid. The performance of the QTRAP ® …
Number of citations: 47 www.sciencedirect.com
WB Shim, ME Yakovleva, KY Kim… - Journal of agricultural …, 2009 - ACS Publications
A fluorescence polarization immunoassay (FPIA) for the quantitative determination of 6-chloronicotinic acid (6-CNA) using polyclonal antibody was developed. The 6-CNA−protein (…
Number of citations: 33 pubs.acs.org

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